molecular formula C14H24N2O2 B6191002 tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate CAS No. 2648945-43-9

tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B6191002
CAS No.: 2648945-43-9
M. Wt: 252.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach . A direct and sustainable method for the introduction of the tert-butoxycarbonyl group into a variety of organic compounds has also been developed using flow microreactor systems .


Molecular Structure Analysis

The crystal structure of a similar compound, “tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate”, has been determined . The piperazine ring is present in a chair conformation with di-equatorial substitution. Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. The challenge of synthesizing quaternary carbons, particularly amine-bearing quaternary carbons, is well established .

Future Directions

The synthesis and analysis of “tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate” and similar compounds present interesting opportunities for future research. The development of more efficient and sustainable synthesis methods, as well as the exploration of novel applications, are potential areas of focus .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate involves the reaction of tert-butyl 4-amino-1,4-diazepane-1-carboxylate with but-3-yn-2-yl bromide in the presence of a base.", "Starting Materials": [ "tert-butyl 4-amino-1,4-diazepane-1-carboxylate", "but-3-yn-2-yl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Add tert-butyl 4-amino-1,4-diazepane-1-carboxylate to a reaction flask", "Add but-3-yn-2-yl bromide to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate as a white solid" ] }

CAS No.

2648945-43-9

Molecular Formula

C14H24N2O2

Molecular Weight

252.4

Purity

95

Origin of Product

United States

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